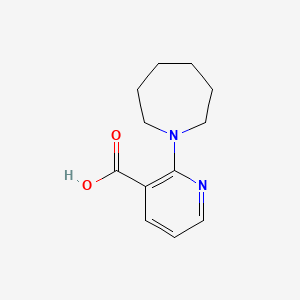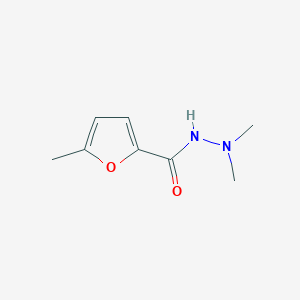
4-phenylpyridine-2-carboxylic Acid
Übersicht
Beschreibung
4-Phenylpyridine-2-carboxylic Acid is an organic compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl group and a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.2 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Phenylpyridine-2-carboxylic acid and its derivatives have been explored in various chemical syntheses and reactions. For instance, the synthesis of α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid involved the use of 3,6-dimethyl-6-phenylpyridine, a compound obtained from phenylation of 2,5-lutidine, which is closely related to this compound (Prostakov et al., 1986).
Moreover, autocatalysis for C-H bond activation by ruthenium(II) complexes was observed in catalytic arylation of functional arenes, using derivatives of 2-phenylpyridine (Ferrer Flegeau et al., 2011).
Material Science Applications
In the field of material science, studies have been conducted on the intermolecular proton transfer and its influence on liquid crystal properties and electrically-driven transport of chiral ions in mixtures containing chiral liquid crystalline 4-phenylpyridine derivative and organic acids (Duda et al., 2021). These studies highlight the potential application of 4-phenylpyridine derivatives in developing advanced materials with specific electronic and optical properties.
Crystallography and Solid-State Chemistry
Research has also been conducted on the formation of multi-component crystals of 4-phenylpyridine with various acids. This research provides insights into hydrogen bonding patterns and the influence of chemical and structural factors on hydrogen location between acid and pyridine groups, which is crucial for understanding crystal formation and stability (Seaton et al., 2013).
Photophysical Properties
The synthesis and study of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including derivatives of 2-phenylpyridine, have provided significant insights into their photophysical properties and redox behavior. These studies are fundamental in developing materials for optoelectronic applications (Neve et al., 1999).
Synthesis and Characterization of Copper(II) Carboxylate Complexes
The synthesis and characterization of copper(II) carboxylate complexes incorporating bipyridine and phenanthroline ligands, including those related to this compound, have contributed to the understanding of metal-organic frameworks and coordination chemistry. This research is vital for designing novel materials with specific magnetic, catalytic, and structural properties (Zheng et al., 2011).
Zukünftige Richtungen
Future research could focus on the synthesis and functionalization of 4-phenylpyridine-2-carboxylic Acid and related compounds, given their importance in various fields . For instance, a study highlighted the need for a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold .
Wirkmechanismus
Target of Action
The primary target of 4-phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the central nervous system and is a potential treatment target for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and its allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .
Biochemical Pathways
The compound affects several signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely consistent with a model of allostery previously described for benzyl quinolone carboxylic acid (BQCA), suggesting that this may be a more generalized mechanism for M1 mAChR PAM effects .
Biochemische Analyse
Biochemical Properties
4-phenylpyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Eigenschaften
IUPAC Name |
4-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRUAKMKGOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376504 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52565-56-7 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)





![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)

